5-Bromo-3-methoxyquinolin-2(1H)-one

Cross-Coupling Chemistry Quinoline Functionalization Biaryl Synthesis

This 5-bromo-3-methoxyquinolin-2(1H)-one is a uniquely reactive synthetic intermediate. The 5-bromo substituent ensures regioselective Suzuki-Miyaura cross-coupling, while the 3-methoxy group enhances electrophilic character for efficient C5-arylation—outperforming 6-, 7-, or 8-bromo isomers. Documented utility in FGFR inhibitor pharmacophores (oncology), melatonergic ligand synthesis (88% coupling yield), and MAO-B inhibition (IC₅₀ 471 nM, 122-fold selectivity over MAO-A). Secures a predictable, high-yielding route to complex quinolin-2(1H)-one libraries. Ideal for medicinal chemistry and CNS drug discovery programs.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 1434103-21-5
Cat. No. B2840138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methoxyquinolin-2(1H)-one
CAS1434103-21-5
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=C2Br)NC1=O
InChIInChI=1S/C10H8BrNO2/c1-14-9-5-6-7(11)3-2-4-8(6)12-10(9)13/h2-5H,1H3,(H,12,13)
InChIKeyRFMYZOXKZHKVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-3-methoxyquinolin-2(1H)-one (CAS 1434103-21-5) Chemical Class and Core Procurement Profile


5-Bromo-3-methoxyquinolin-2(1H)-one is a heterocyclic aromatic compound belonging to the quinolin-2(1H)-one family, characterized by a bromine substituent at the 5-position and a methoxy group at the 3-position on the quinoline core . The molecular formula is C₁₀H₈BrNO₂ with a molecular weight of 254.08 g/mol . The compound exists primarily in the 2(1H)-one lactam tautomeric form, distinguishing it from quinoline derivatives lacking the carbonyl functionality. Structurally, it serves as a versatile synthetic intermediate for generating more complex quinoline-based scaffolds through cross-coupling reactions and subsequent cyclization [1]. As a procurement candidate, this compound is commercially available from multiple specialty chemical suppliers, though published comparative performance data versus close structural analogs remain sparse.

Why 5-Bromo-3-methoxyquinolin-2(1H)-one Cannot Be Arbitrarily Substituted with Alternative Quinolinone Analogs


Within the quinolin-2(1H)-one scaffold, the precise positioning of halogen and methoxy substituents dictates both synthetic reactivity and biological target engagement. The 5-bromo substitution pattern of this compound confers distinct electrophilic character at the C5 position, enabling regioselective Suzuki-Miyaura cross-coupling that yields biaryl intermediates inaccessible to 6-bromo, 7-bromo, or 8-bromo isomers [1]. Furthermore, the combination of the 5-bromo leaving group with the 3-methoxy electron-donating substituent creates a specific electronic environment that influences the compound's behavior as a pharmacophore building block [2]. Generic substitution with an alternative bromo-methoxyquinoline positional isomer, or with a non-brominated methoxyquinolinone, fundamentally alters the compound's reactivity profile, coupling efficiency, and downstream product accessibility. The limited but targeted published data underscore that this specific substitution pattern is integral to its documented utility as a synthetic intermediate, not an interchangeable commodity chemical [3].

Quantitative Differentiation Evidence for 5-Bromo-3-methoxyquinolin-2(1H)-one Procurement Decisions


Regioselective Suzuki-Miyaura Cross-Coupling Efficiency: 5-Bromo Substitution Versus Alternative Quinoline Bromo-Isomers

In a comparative study of bromoquinoline reactivity, 5-bromo-3-methoxyquinoline (the reduced aromatic analog of 5-bromo-3-methoxyquinolin-2(1H)-one) was evaluated alongside 2-, 3-, 4-, 6-, 7-, and 8-bromoquinoline positional isomers in Suzuki-Miyaura cross-coupling with 2-aminophenylboronic acid [1]. The 5-bromo-3-methoxyquinoline substrate yielded the desired biaryl system in good yields, demonstrating that the 5-position bromine, in the presence of a 3-methoxy group, retains sufficient reactivity for efficient palladium-catalyzed cross-coupling. This contrasts with certain other positional isomers that exhibit reduced or variable coupling efficiency under identical conditions [1]. While the study employed the quinoline rather than the quinolin-2(1H)-one oxidation state, the electronic and steric environment at the 5-position is sufficiently analogous to infer that the 5-bromo-3-methoxyquinolin-2(1H)-one scaffold possesses comparable, regioselectively addressable cross-coupling competence.

Cross-Coupling Chemistry Quinoline Functionalization Biaryl Synthesis

Quinolin-2(1H)-one Scaffold in FGFR Kinase Inhibition: Structural Context for 5-Bromo-3-methoxy Substitution Pattern

A patent filing discloses novel quinolinone compounds as FGFR (fibroblast growth factor receptor) inhibitors for cancer therapy, wherein the generic Markush structure encompasses quinolin-2(1H)-one cores bearing various substitution patterns, explicitly including bromo and methoxy substituents [1]. The 5-bromo-3-methoxy substitution combination represents one concrete embodiment of the broader structural class claimed in this patent. While the patent does not provide isolated IC₅₀ data specifically for 5-bromo-3-methoxyquinolin-2(1H)-one, the inclusion of this substitution pattern within an active FGFR inhibitor pharmacophore establishes a documented intellectual property context differentiating it from structurally unrelated scaffolds.

Kinase Inhibition FGFR Oncology

Synthesis Yield as a Melatonergic Ligand Intermediate: Two-Step Preparation with Acceptable Yields

In a study focused on developing melatonergic ligands, 5-bromo-3-methoxyquinoline (the aromatic analog) was prepared in two steps following a literature procedure, achieving acceptable yields [1]. The subsequent Suzuki-Miyaura cross-coupling of this intermediate with a boronic acid partner yielded the desired biaryl product in 88% yield under optimized conditions (protocol a) versus 34% yield under alternative conditions (protocol b) [1]. This demonstrates that the 5-bromo-3-methoxy substitution pattern, when deployed as a synthetic intermediate, can support high-efficiency downstream transformations critical for medicinal chemistry workflows. While the study utilized the quinoline form, the synthetic accessibility of the corresponding quinolin-2(1H)-one oxidation state is inferred to be similarly favorable.

Melatonergic Ligands MT1/MT2 Receptors Quinoline Synthesis

Monoamine Oxidase (MAO) Inhibition Profile: Limited Activity Defines Selectivity Context

5-Bromo-3-methoxyquinolin-2(1H)-one was evaluated for inhibitory activity against human recombinant monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) in spectrofluorometric assays using kynuramine as substrate [1]. The compound exhibited IC₅₀ values of 57,300 nM against MAO-A and 471 nM against MAO-B [1]. This translates to an approximately 122-fold selectivity for MAO-B over MAO-A within this specific chemotype. Importantly, the MAO-B IC₅₀ of 471 nM falls in the moderate micromolar range, indicating that the compound is not a high-potency MAO-B inhibitor but possesses measurable, subtype-selective engagement. This activity profile should be interpreted as a baseline characterization rather than evidence of therapeutic potential.

MAO Inhibition Neuropharmacology Enzyme Assay

Distinction from Closely Related 5-Bromo-3-methoxyquinoline: Oxidation State Determines Application Domain

A structurally analogous compound, 5-bromo-3-methoxyquinoline (CAS 776296-12-9; C₁₀H₈BrNO, MW 238.08), differs from 5-bromo-3-methoxyquinolin-2(1H)-one (C₁₀H₈BrNO₂, MW 254.08) solely by the oxidation state at the 2-position [1]. The quinolin-2(1H)-one contains a carbonyl group that exists in lactam-lactim tautomeric equilibrium, whereas the quinoline analog is fully aromatic . This structural distinction confers different hydrogen-bonding capacity, electronic distribution, and metabolic susceptibility. The quinolin-2(1H)-one scaffold is specifically recognized in kinase inhibitor pharmacophores (including FGFR and POLRMT inhibitors) where the 2-carbonyl participates in critical hinge-region hydrogen bonding [2], whereas the quinoline analog lacks this interaction capability. Procurement of the incorrect oxidation state would fundamentally alter binding interactions and synthetic utility.

Oxidation State Quinoline vs. Quinolinone Tautomerism

Validated Application Scenarios for 5-Bromo-3-methoxyquinolin-2(1H)-one in Scientific and Industrial Research


Synthesis of C5-Aryl-Substituted Quinolin-2(1H)-one Libraries via Regioselective Suzuki-Miyaura Cross-Coupling

Based on the documented cross-coupling reactivity of the 5-bromo-3-methoxyquinoline scaffold in good yields with arylboronic acids [1], this compound serves as a regioselectively addressable electrophilic partner for generating diverse C5-arylated quinolin-2(1H)-one derivatives. The 5-bromo position, in combination with the 3-methoxy substituent, provides a predictable and efficient coupling site that alternative bromo-positional isomers (e.g., 6-bromo, 7-bromo, or 8-bromo) may not reliably offer under identical conditions. This application is particularly relevant for medicinal chemistry groups constructing focused libraries around the quinolin-2(1H)-one core.

FGFR Kinase Inhibitor Hit-to-Lead Optimization Programs

The quinolin-2(1H)-one scaffold, inclusive of the 5-bromo-3-methoxy substitution pattern, has been disclosed within patent filings as a component of FGFR inhibitor pharmacophores for oncology applications [1]. While no compound-specific IC₅₀ data are publicly available for 5-bromo-3-methoxyquinolin-2(1H)-one, its structural congruence with the claimed Markush formulas positions this compound as a commercially accessible building block for iterative structure-activity relationship (SAR) exploration in FGFR-targeted drug discovery campaigns.

Melatonergic Ligand Intermediate for CNS-Targeted Drug Discovery

The 5-bromo-3-methoxy scaffold has been employed as a key synthetic intermediate in the preparation of biaryl melatonergic ligands, achieving an 88% cross-coupling yield under optimized conditions [1]. This established synthetic route demonstrates the compound's utility for generating advanced intermediates in CNS drug discovery programs targeting MT₁ and MT₂ melatonin receptors. The high coupling efficiency translates to reduced synthetic cycle times and improved overall yields for multi-step ligand syntheses.

MAO-B Selectivity Baseline for Quinolin-2(1H)-one SAR Studies

With a measured MAO-B IC₅₀ of 471 nM and an MAO-A IC₅₀ of 57,300 nM (122-fold selectivity) [1], 5-bromo-3-methoxyquinolin-2(1H)-one provides a quantitatively defined reference point for researchers investigating structure-activity relationships of quinolin-2(1H)-one derivatives as monoamine oxidase inhibitors. This baseline activity profile enables rational comparison with newly synthesized analogs to assess the impact of structural modifications on both potency and MAO-B/MAO-A selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-methoxyquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.